N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride
Overview
Description
Cl-amidine hydrochloride is a potent and orally active inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes that play critical roles in various pathologies, including autoimmune diseases, neurodegenerative diseases, and cancer . The compound is known for its ability to induce apoptosis in cancer cells and regulate the expression of microRNA-16, leading to cell cycle arrest .
Mechanism of Action
Target of Action
Cl-amidine hydrochloride is an orally active inhibitor of peptidylarginine deiminases (PADs), specifically PAD1, PAD3, and PAD4 . These enzymes are calcium-dependent and play critical roles in various pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .
Mode of Action
Cl-amidine hydrochloride interacts with its targets (PAD1, PAD3, and PAD4) by irreversibly inhibiting them . It does this by covalent modification of Cys645 at the active site of the PAD enzyme . The IC50 values for PAD1, PAD3, and PAD4 are 0.8 μM, 6.2 μM, and 5.9 μM respectively .
Biochemical Pathways
The inhibition of PADs by Cl-amidine hydrochloride affects several biochemical pathways. It prevents histone 3 citrullination and neutrophil extracellular trap formation . Additionally, it induces the expression of microRNA (miR)-16, which leads to cell cycle arrest .
Result of Action
The action of Cl-amidine hydrochloride results in several molecular and cellular effects. It induces apoptosis in cancer cells . It also causes cell cycle arrest through the induction of miR-16 . In a murine sepsis model, it was found to improve survival .
Action Environment
The action of Cl-amidine hydrochloride can be influenced by environmental factors. For instance, it has been shown to be less hydrophobic when encapsulated in Poly(3-hydroxybutyrate) microspheres, leading to a lower amount of protein adsorption on their surface This could potentially affect its interaction with targets and overall efficacy
Biochemical Analysis
Biochemical Properties
Cl-amidine hydrochloride is an irreversible inhibitor of PADs, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM for PAD1, PAD3, and PAD4, respectively . PADs are a group of calcium-dependent enzymes that play critical roles in various biological processes, including gene regulation, cell differentiation, and apoptosis .
Cellular Effects
Cl-amidine hydrochloride has been shown to induce apoptosis in cancer cells . It has also been reported to induce microRNA (miR)-16, leading to cell cycle arrest . In addition, Cl-amidine hydrochloride can prevent histone 3 citrullination and neutrophil extracellular trap formation .
Molecular Mechanism
The molecular mechanism of Cl-amidine hydrochloride involves its binding to PADs, leading to their irreversible inhibition . By inhibiting this process, Cl-amidine hydrochloride can affect various cellular functions, including gene expression and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Cl-amidine hydrochloride has been shown to have a sustained effect over time . There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .
Dosage Effects in Animal Models
In animal models, Cl-amidine hydrochloride has been shown to improve survival in a murine sepsis model . It also decreases the citrulline content in serum and joints and reduces the development of IgG autoantibodies in a mouse model of collagen-induced arthritis in a dose-dependent manner .
Metabolic Pathways
Given its role as a PAD inhibitor, it likely interacts with metabolic pathways involving protein arginine methylation .
Transport and Distribution
Its ability to inhibit PADs suggests that it can permeate cell membranes and interact with intracellular proteins .
Subcellular Localization
Given its role as a PAD inhibitor, it is likely to be found wherever PAD enzymes are localized, which includes the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cl-amidine hydrochloride typically involves the reaction of a halogenated amidine with hydrochloric acid. One common method includes the use of ethyl polyphosphate ester (PPE) to promote the cyclodehydration of N-aryl-N’-acylalkylenediamines . This method is efficient and yields high amounts of the desired product in a short reaction time.
Industrial Production Methods: Industrial production of Cl-amidine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The encapsulation of Cl-amidine in poly(3-hydroxybutyrate) microspheres has been explored for controlled release applications .
Chemical Reactions Analysis
Types of Reactions: Cl-amidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Cl-amidine hydrochloride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amidines .
Scientific Research Applications
Cl-amidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and functional materials.
Medicine: Explored for its potential in treating autoimmune diseases, neurodegenerative diseases, and cancer.
Comparison with Similar Compounds
D-Cl-amidine hydrochloride: A stereoisomer of Cl-amidine hydrochloride with similar inhibitory effects on PAD enzymes.
Cl-amidine TFA: A trifluoroacetic acid salt form of Cl-amidine with comparable biological activity.
Uniqueness: Cl-amidine hydrochloride is unique due to its high potency and selectivity for PAD enzymes, as well as its ability to induce apoptosis and regulate gene expression through microRNA-16 . Its encapsulation in poly(3-hydroxybutyrate) microspheres for controlled release further enhances its therapeutic potential .
Properties
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMEGSAOZAJIV-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-26-8 | |
Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cl-amidine hydrochloride interact with its target and what are the downstream effects on cardiac fibrosis?
A1: Cl-amidine hydrochloride acts as an inhibitor of peptidyl arginine deiminases (PADs). While the specific PAD targeted in the study is not explicitly mentioned, the research demonstrates that inhibiting PAD activity with Cl-amidine hydrochloride leads to several downstream effects that mitigate cardiac fibrosis:
- Reduced Fibrosis: Cl-amidine treatment significantly reduced the amount of fibrosis in the heart tissue of mice subjected to angiotensin II-induced cardiac hypertrophy. []
- Improved Cardiac Function: The treatment led to a decrease in the heart/body ratio and left ventricular posterior wall diastole, indicating improved heart function. []
- Normalization of Protein Expression: Proteomics analysis revealed that Cl-amidine treatment helped normalize the expression of proteins involved in fibrosis (e.g., periostin), cytoskeleton organization (e.g., transgelin), and remodeling (e.g., myosin light chain, carbonic anhydrase). []
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